6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
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Overview
Description
Preparation Methods
The synthetic routes for 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involve the use of various reagents and conditions. One common method includes the reaction of 4-fluorobenzyl chloride with 4-methyl-1H-pyrazole-3-amine under specific conditions
Chemical Reactions Analysis
6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is used extensively in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It binds to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine include:
4-methyl-6-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine: This compound has a phenyl group instead of a fluorophenyl group.
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12FN5 |
---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H12FN5/c1-7-10-11(14)15-16-12(10)18(17-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16) |
InChI Key |
FURFLWRJRYTWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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